molecular formula C26H21F2N5O4 B10894073 7-(difluoromethyl)-N-(3-nitro-5-phenoxyphenyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-(3-nitro-5-phenoxyphenyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10894073
M. Wt: 505.5 g/mol
InChI Key: TZAWLZKPHRWXDB-UHFFFAOYSA-N
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Description

7-(DIFLUOROMETHYL)-N~3~-(3-NITRO-5-PHENOXYPHENYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes difluoromethyl, nitrophenyl, phenyl, and tetrahydropyrazolopyrimidine groups

Properties

Molecular Formula

C26H21F2N5O4

Molecular Weight

505.5 g/mol

IUPAC Name

7-(difluoromethyl)-N-(3-nitro-5-phenoxyphenyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C26H21F2N5O4/c27-24(28)23-14-22(16-7-3-1-4-8-16)31-25-21(15-29-32(23)25)26(34)30-17-11-18(33(35)36)13-20(12-17)37-19-9-5-2-6-10-19/h1-13,15,22-24,31H,14H2,(H,30,34)

InChI Key

TZAWLZKPHRWXDB-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(C=NN2C1C(F)F)C(=O)NC3=CC(=CC(=C3)OC4=CC=CC=C4)[N+](=O)[O-])C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(DIFLUOROMETHYL)-N~3~-(3-NITRO-5-PHENOXYPHENYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and nitrophenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of various functional groups at the phenoxy position.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s difluoromethyl and nitrophenyl groups can be exploited for the development of enzyme inhibitors or receptor modulators. These functional groups are known to interact with biological targets, potentially leading to the discovery of new therapeutic agents .

Medicine

The presence of the difluoromethyl group can enhance the metabolic stability of drug candidates, while the nitrophenyl group can provide specific interactions with biological targets .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its complex structure can impart desirable characteristics such as thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 7-(DIFLUOROMETHYL)-N~3~-(3-NITRO-5-PHENOXYPHENYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with target proteins, enhancing binding affinity. The nitrophenyl group can participate in π-π interactions with aromatic residues in the target protein, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

  • 7-(TRIFLUOROMETHYL)-N~3~-(3-NITRO-5-PHENOXYPHENYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
  • 7-(METHYL)-N~3~-(3-NITRO-5-PHENOXYPHENYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Uniqueness

The presence of the difluoromethyl group in 7-(DIFLUOROMETHYL)-N~3~-(3-NITRO-5-PHENOXYPHENYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE distinguishes it from similar compounds. This group can significantly enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable candidate for further research and development .

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